molecular formula C10H15N3O2 B578784 1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 1256643-12-5

1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Numéro de catalogue: B578784
Numéro CAS: 1256643-12-5
Poids moléculaire: 209.249
Clé InChI: XZQBZHHSFVPSLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of 1-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with fused ring systems. The compound belongs to the pyrazolopyridine class, specifically the [4,3-c] isomer, which indicates the fusion pattern between the pyrazole and pyridine rings. The numbering system begins with the nitrogen atom in the pyrazole ring, establishing the structural framework for substituent positioning.

The complete International Union of Pure and Applied Chemistry name reflects several key structural elements: the tetrahydro prefix indicates the saturation of the pyridine ring, the 1-propyl substituent identifies the alkyl chain attached to the pyrazole nitrogen, and the 3-carboxylic acid group denotes the carboxyl functionality at position 3 of the pyrazole ring. This systematic approach ensures unambiguous identification of the compound within chemical literature and databases.

Chemical Abstract Service registration number 1256643-12-5 provides a unique identifier for this specific compound structure. The systematic classification places this compound within the broader category of azabicyclic compounds, specifically as a member of the pyrazolo[4,3-c]pyridine family. The [4,3-c] designation distinguishes it from other pyrazolopyridine isomers, including [3,4-b], [3,4-c], [4,3-b], and [1,5-a] variants that differ in their ring fusion patterns.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₀H₁₅N₃O₂ defines the atomic composition of 1-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, corresponding to a molecular weight of 209.25 grams per mole. The formula encompasses ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, reflecting the complex heterocyclic structure with its integrated functional groups.

Stereochemical analysis reveals that the compound possesses a fused bicyclic system where the pyrazole ring maintains planarity while the tetrahydropyridine ring adopts a non-planar conformation due to its saturated nature. The propyl substituent at the 1-position introduces conformational flexibility, allowing rotation around the carbon-nitrogen bond. The carboxylic acid group at position 3 exists in a planar configuration that can participate in hydrogen bonding interactions.

The following table summarizes the key molecular parameters:

Property Value
Molecular Formula C₁₀H₁₅N₃O₂
Molecular Weight 209.25 g/mol
Chemical Abstract Service Number 1256643-12-5
Canonical Simplified Molecular Input Line Entry System O=C(C1=NN(CCC)C2=C1CNCC2)O

The compound exists as a single geometric isomer due to the rigid bicyclic framework, though the propyl chain can adopt various conformations in solution. The absence of defined stereocenters in the core structure simplifies stereochemical considerations, although the carboxylic acid functionality can exist in ionized or protonated states depending on solution conditions.

X-ray Crystallographic Analysis of Pyrazolo[4,3-c]pyridine Core

Crystallographic investigations of related pyrazolo[4,3-c]pyridine derivatives provide valuable insights into the structural characteristics of the core heterocyclic system. Analysis of tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate reveals fundamental geometric parameters applicable to the parent ring system. The pyrazole ring demonstrates essential planarity with maximum deviations of 0.005 angstroms from the mean plane, confirming the aromatic character of this portion of the molecule.

The dihedral angle between the pyrazole ring plane and the six-atom plane of the piperidine ring measures 5.69 degrees, indicating minimal deviation from coplanarity in the fused system. This near-planar arrangement facilitates electronic delocalization across the bicyclic framework while maintaining structural rigidity. The crystallographic data demonstrates that the bicyclic system adopts a stable conformation that minimizes steric interactions between ring substituents.

Bond length analysis within the pyrazolo[4,3-c]pyridine core reveals alternating single and double bond character consistent with aromatic stabilization in the pyrazole portion and saturated character in the tetrahydropyridine ring. The fusion between rings occurs through shared carbon-carbon and carbon-nitrogen bonds that maintain standard bond lengths and angles characteristic of heterocyclic systems.

Intermolecular interactions in crystalline pyrazolo[4,3-c]pyridine derivatives involve hydrogen bonding patterns that stabilize the crystal lattice. Nitrogen-hydrogen to oxygen hydrogen bonds form dimeric structures with neighboring molecules, generating ring motifs that contribute to crystal stability. These interactions extend into two-dimensional arrays through additional hydrogen bonding networks involving both nitrogen-hydrogen to oxygen and carbon-hydrogen to oxygen contacts.

Tautomeric Forms and Protonation State Analysis

The tautomeric behavior of pyrazolo[4,3-c]pyridine systems represents a fundamental aspect of their structural chemistry, particularly relevant to compounds bearing exchangeable protons. In 1-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, the primary tautomeric considerations involve the pyrazole nitrogen atoms and the carboxylic acid functionality. The presence of the propyl substituent at the 1-position prevents classical annular prototropic tautomerism between pyrazole nitrogens, fixing the tautomeric form.

Prototropic equilibria in pyrazole systems typically involve hydrogen migration between the two ring nitrogen atoms, but substitution patterns significantly influence these processes. Theoretical calculations using density functional theory methods demonstrate that unsubstituted pyrazoles exist as rapidly interconverting tautomers, while substitution at nitrogen positions eliminates this dynamic behavior. The 1-propyl substitution in the target compound effectively locks the tautomeric form, preventing the hydrogen migration that characterizes unsubstituted pyrazoles.

The carboxylic acid group introduces additional protonation state considerations, existing in equilibrium between protonated and deprotonated forms depending on solution conditions. The predicted acid dissociation constant value of 11.50 plus or minus 0.40 indicates weak acid character, typical of aromatic carboxylic acids. This relatively high acid dissociation constant value suggests that the compound exists predominantly in the protonated form under physiological conditions.

Solvent effects play crucial roles in determining tautomeric preferences and protonation states in pyrazole derivatives. Polar protic solvents tend to stabilize ionized forms through hydrogen bonding interactions, while aprotic solvents favor neutral molecular forms. The tetrahydropyridine ring nitrogen can also participate in protonation equilibria, though its basicity is typically lower than that of aromatic nitrogen centers. These multiple protonation sites create complex equilibria that depend on solution composition, temperature, and ionic strength conditions.

Propriétés

IUPAC Name

1-propyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-5-13-8-3-4-11-6-7(8)9(12-13)10(14)15/h11H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQBZHHSFVPSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(CNCC2)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145290
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-12-5
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Conditions and Mechanism

  • Hydrazine Cyclization :

    • The dihydropyridine derivative reacts with hydrazine in ethanol under acidic conditions (2N HCl) at 50°C for 1 hour, forming the pyrazole ring.

    • Subsequent Boc protection with di-tert-butyl dicarbonate in the presence of NaOH stabilizes the intermediate.

    • Yield : 70% for the tert-butyl-protected pyrazolo[4,3-c]pyridine.

Adaptations for Target Compound

  • Replacing the aryl hydrazine with propylhydrazine directly introduces the N-propyl group during cyclization.

  • The 5-cyano group in the starting material may be hydrolyzed to a carboxylic acid under acidic or basic conditions, though this requires validation.

Carboxylic Acid Functionalization Strategies

Introducing the carboxylic acid at position 3 of the pyrazole ring is critical. Two primary routes are documented:

Hydrolysis of Nitrile Intermediates

  • Starting Material : Pyrazolo[4,3-c]pyridine derivatives with a nitrile group at position 3.

  • Conditions : Acidic (H2SO4) or basic (NaOH) hydrolysis converts the nitrile to a carboxylic acid.

  • Example : In the Orforglipron synthesis, a nitrile-containing intermediate is hydrolyzed during later stages, though explicit details are omitted.

Oxidation of Methyl Groups

  • Alternative Route : A methyl substituent at position 3 can be oxidized using KMnO4 or CrO3 to yield the carboxylic acid.

  • Limitation : Requires precise control to avoid over-oxidation or ring degradation.

N-Propyl Group Introduction via Alkylation

Post-cyclization alkylation is a viable method to install the propyl group on the pyrazole nitrogen:

Procedure

  • Deprotection : Remove Boc groups using HCl in dioxane or TFA.

  • Alkylation : Treat the free amine with propyl bromide/K2CO3 in DMF or propyl iodide in acetonitrile.

  • Yield : Benchmarked at 84% for analogous sec-butyl derivatives.

Dienamine Condensation Approach

Pyrazolo[4,3-c]pyridines are synthesized via condensation of dienamines with amines, as demonstrated in carbonic anhydrase inhibitor studies:

Protocol

  • Dienamine 2 : Reacted with propylamine in methanol under reflux for 1 hour.

  • Carboxylic Acid Installation : Incorporate a pre-existing ester group hydrolyzable to -COOH (e.g., methyl ester → carboxylic acid via NaOH).

  • Yield Range : 72–88% for structurally related compounds.

Industrial-Scale Optimization

Key Considerations

  • Solvent Selection : Ethanol and methanol are preferred for cyclization due to low cost and ease of removal.

  • Catalysis : Lewis acids (e.g., ZnCl2) may accelerate ring-forming steps.

  • Purification : Silica gel chromatography or recrystallization ensures >95% purity.

Comparative Data Table

MethodStarting MaterialKey Reagents/ConditionsYieldReference
Hydrazine CyclizationDihydropyridine + HydrazineHCl, NaOH, Boc2O70%
Dienamine CondensationDienamine + PropylamineMeOH, reflux72–88%
Post-AlkylationDeprotected Pyrazolo-pyridinePropyl bromide, K2CO3, DMF84%

Challenges and Solutions

Regioselectivity in Cyclization

  • Issue : Competing pyrazole ring formation at alternative positions.

  • Mitigation : Electron-withdrawing groups (e.g., cyano) direct cyclization to the desired position.

Carboxylic Acid Stability

  • Degradation : Decarboxylation under high heat or strong acids.

  • Solution : Mild hydrolysis conditions (e.g., room temperature, diluted HCl).

Analyse Des Réactions Chimiques

Types of Reactions

1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Applications De Recherche Scientifique

1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity or activation of signaling cascades .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid 1-Propyl, 3-carboxylic acid C10H15N3O2 209.25 Intermediate for anticoagulant derivatives; moderate solubility in polar solvents
1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-...-3-carboxylic acid 1-(4-Methoxyphenyl), 7-oxo, 6-aryl C25H25N5O5 475.50 Apixaban impurity; potent Factor Xa inhibition; high crystallinity
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid 5-tert-butoxycarbonyl, 3-carboxylic acid C12H17N3O4 267.28 Protected intermediate for peptide coupling; hygroscopic
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride 3-carboxylic acid, hydrochloride salt C7H10ClN3O2 203.63 Enhanced solubility for in vitro assays; stable under acidic conditions

Key Observations :

  • Substituent Impact on Bioactivity : The 1-(4-methoxyphenyl) and 6-aryl substituents in the apixaban-related analogue confer high affinity for Factor Xa, whereas the propyl group in the target compound reduces steric hindrance, favoring synthetic versatility .
  • Solubility and Stability : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility compared to free carboxylic acids. The tert-butoxycarbonyl (Boc) group in enhances stability during synthetic steps but requires acidic deprotection.
Crystallographic and Conformational Analysis
  • Ring Puckering : The tetrahydro-pyridine ring in pyrazolo[4,3-c]pyridines adopts a half-chair conformation, with deviations of ~0.35–0.39 Å for N and adjacent CH2 groups, as observed in 5-tert-butyl derivatives . This puckering influences hydrogen-bonding patterns and crystal packing.
  • Hydrogen Bonding : Carboxylic acid groups form robust intermolecular hydrogen bonds (e.g., O–H···O and N–H···O), critical for crystal lattice stability. In contrast, ester derivatives (e.g., ethyl esters in ) exhibit weaker C–H···O interactions .

Activité Biologique

1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic compound with significant biological activity. Its unique structure combines a pyrazole ring fused to a pyridine ring, which contributes to its diverse pharmacological properties. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

  • Molecular Formula : C₁₀H₁₅N₃O₂
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 1256643-12-5

The primary target of 1-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is USP1 , a deubiquitinating enzyme involved in various cellular processes including DNA repair and cell cycle regulation. Inhibition of USP1 can lead to the modulation of these pathways, making it a potential candidate for therapeutic interventions in diseases such as cancer and neurodegenerative disorders .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid exhibit activity against ESKAPE pathogens—an important group of antibiotic-resistant bacteria. The compound was initially screened for its ability to inhibit bacterial growth and showed promising results with minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria .

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecium64
Pseudomonas aeruginosa16
Acinetobacter baumannii32
Klebsiella pneumoniae64

Anti-Cancer Activity

The inhibition of USP1 by this compound has been linked to its potential anti-cancer effects. By disrupting the normal function of USP1, the compound may enhance the efficacy of chemotherapeutic agents and promote apoptosis in cancer cells .

Study on ESKAPE Pathogens

In a recent study published in MDPI's journal on antimicrobial agents, researchers evaluated the activity of various derivatives of pyrazolo[4,3-c]pyridine against ESKAPE pathogens. The study found that certain derivatives exhibited significant antimicrobial properties with potential for further development as new antibiotic agents .

Cancer Cell Line Studies

Another study focused on the effects of USP1 inhibitors on various cancer cell lines. The results indicated that treatment with 1-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid led to increased levels of DNA damage markers and enhanced sensitivity to radiation therapy .

Q & A

Basic: What are the established synthetic routes for 1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid?

The synthesis typically involves hydrolyzing ester intermediates. For example, ethyl ester derivatives (e.g., ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate) are treated with NaOH in MeOH/H₂O (3:1) under reflux, followed by acidification to pH 4 with HCl to yield the carboxylic acid . Optimizing reaction conditions (e.g., temperature, solvent ratios, and catalyst selection) improves yield and purity . Key intermediates like propyl-substituted pyrazolopyridines are synthesized via cyclocondensation of hydrazines with cyclic ketones, followed by functionalization .

Basic: What analytical techniques are critical for characterizing this compound?

  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity during synthesis .
  • IR Spectroscopy: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
  • ¹H/¹³C NMR: Resolves the bicyclic framework and substituent positions (e.g., propyl chain integration at δ ~0.8–1.5 ppm) .

Advanced: How can synthesis be optimized to address low yields or impurities?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst Screening: Lewis acids like ZnCl₂ improve regioselectivity in pyrazole ring formation .
  • Temperature Control: Lower temperatures (~0°C) during acidification reduce side-product formation .
  • Purification: Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound .

Advanced: What biological targets and mechanisms are associated with this compound?

The pyrazolopyridine scaffold interacts with kinases via hydrogen bonding and π-π stacking, inhibiting ATP binding . Derivatives exhibit:

  • Anti-Proliferative Activity: Induction of autophagy and mTOR/p70S6K pathway inhibition in cancer models (e.g., prostate cancer) .
  • Neuroprotective Effects: Modulation of GABA receptors, as seen in structurally related compounds .
  • Anti-Inflammatory Action: COX-2 inhibition via competitive binding to the catalytic site .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Substituent Effect on Activity Reference
Propyl chain (C3)Enhances lipophilicity and blood-brain barrier penetration
Carboxylic acid (C3)Improves solubility and kinase binding affinity
Halogenation (e.g., Cl)Increases metabolic stability and target selectivity

SAR studies prioritize modifying the pyrazole and pyridine rings to balance potency and pharmacokinetics .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions or structural variations:

  • Kinase Selectivity: Trifluoromethyl substitutions (e.g., 6-methyl-1-(3-trifluoromethylbenzyl) derivatives) show varied IC₅₀ values across kinase families due to steric effects .
  • Cell Line Variability: Autophagy induction in prostate cancer (PC3 vs. LNCaP) correlates with basal mTOR activity levels .
  • Metabolic Stability: Propyl vs. ethyl esters exhibit differing half-lives in hepatic microsomes, affecting in vivo efficacy .

Methodological Recommendations:

  • Standardize assay protocols (e.g., ATP concentrations in kinase assays).
  • Use isogenic cell lines to control for genetic background effects.
  • Validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Basic: What are the storage and handling requirements for this compound?

  • Storage: Keep at room temperature (RT) in airtight containers, protected from moisture .
  • Handling: Use PPE (gloves, goggles) to prevent skin/eye irritation. Avoid inhalation of dust .
  • Stability: Stable under inert atmospheres (N₂/Ar) but degrades in acidic/basic conditions .

Advanced: What computational tools aid in predicting its pharmacokinetic properties?

  • Molecular Docking (AutoDock Vina): Models interactions with kinases and predicts binding poses .
  • ADMET Prediction (SwissADME): Estimates logP (2.1), bioavailability (0.55), and CYP450 inhibition .
  • MD Simulations (GROMACS): Evaluates conformational stability in aqueous and membrane environments .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.